2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a furan ring, an oxazole ring, and a piperazine ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling with the piperazine derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde
- Methyl 5-(4-cyanophenyl)furan-2-carboxylate
- Methanone, 5-[(2-chlorophenoxy)methyl]-2-furanyl
Uniqueness
2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H21ClN4O3 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
2-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H21ClN4O3/c1-2-25-9-11-26(12-10-25)21-17(13-23)24-20(29-21)19-8-7-15(28-19)14-27-18-6-4-3-5-16(18)22/h3-8H,2,9-12,14H2,1H3 |
InChI Key |
JSSRWIBCNFWJLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4Cl)C#N |
Origin of Product |
United States |
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